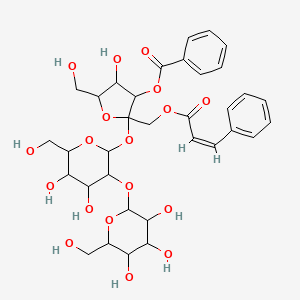
Azocan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-3-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. It is a third-generation, small molecule inhibitor of the ErbB family of receptor tyrosine kinases . This compound has been evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer and metastatic breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azocan-3-amine hydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines . Another method involves the ring-opening polymerization of aziridines and azetidines, which can be carried out under both anionic and cationic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The starting compounds are introduced as separate homogeneous liquid solutions, and the reaction is carried out in a continuous flow reactor .
Analyse Des Réactions Chimiques
Types of Reactions: Azocan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive in the presence of strong oxidizing agents and can form a variety of oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium nitrite, hydrochloric acid, and various organic solvents such as DMF (dimethylformamide) and ethanol . The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include various substituted azetidines and aziridines, which are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Azocan-3-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been evaluated as a potential therapeutic agent for the treatment of cancers, particularly those involving mutations in the EGFR (epidermal growth factor receptor) pathway . Additionally, it has applications in the development of stimuli-responsive polymers and materials .
Mécanisme D'action
The mechanism of action of azocan-3-amine hydrochloride involves the inhibition of the ErbB family of receptor tyrosine kinases, particularly EGFR and its common mutations, T790M and C797S . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to azocan-3-amine hydrochloride include other small molecule inhibitors of the ErbB family, such as osimertinib and rociletinib . These compounds also target EGFR and its mutations, but they differ in their chemical structures and specific binding affinities .
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure, which allows for more effective inhibition of EGFR mutations T790M and C797S . This makes it a promising candidate for the treatment of cancers that are resistant to other EGFR inhibitors .
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
azocan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c8-7-4-2-1-3-5-9-6-7;/h7,9H,1-6,8H2;1H |
Clé InChI |
QJZFAJYNXQIGNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CNCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)


![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)

![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)



![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
